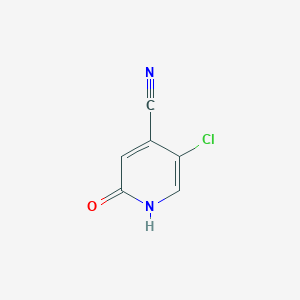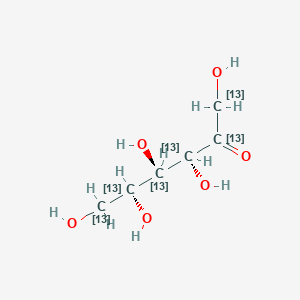
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one is a labeled isotopologue of a hexose sugar, specifically a derivative of glucose. This compound is characterized by the presence of five hydroxyl groups and a ketone functional group, making it a polyhydroxy ketone. The isotopic labeling with carbon-13 is often used in research to trace metabolic pathways and study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one typically involves the isotopic labeling of glucose. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled carbon dioxide. The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into glucose. The process requires careful monitoring of the fermentation conditions, including temperature, pH, and nutrient supply, to maximize yield and isotopic enrichment.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of dicarbonyl compounds.
Reduction: Formation of hexitols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
The compound is used as a tracer in metabolic studies due to its carbon-13 labeling. It helps in understanding the metabolic pathways of glucose in various organisms.
Biology
In biological research, it is used to study the uptake and utilization of glucose in cells. It can also be used in NMR spectroscopy to investigate molecular interactions.
Medicine
The compound can be used in medical research to study glucose metabolism in diseases such as diabetes. It helps in understanding how glucose is processed in the body and can aid in the development of new treatments.
Industry
In the industrial sector, it is used in the production of labeled compounds for research and development. It can also be used in the synthesis of other isotopically labeled molecules.
作用機序
The compound exerts its effects by participating in metabolic pathways as a glucose analog. The carbon-13 labeling allows researchers to trace its path through various biochemical processes. It interacts with enzymes involved in glucose metabolism, providing insights into the molecular mechanisms of these pathways.
類似化合物との比較
Similar Compounds
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one: The non-labeled version of the compound.
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-2H6)hexan-2-one: A deuterium-labeled analog.
Uniqueness
The uniqueness of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one lies in its carbon-13 labeling, which makes it particularly useful for tracing metabolic pathways and studying molecular interactions in a way that non-labeled or deuterium-labeled analogs cannot.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
186.11 g/mol |
IUPAC名 |
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
BJHIKXHVCXFQLS-RHIGXHPUSA-N |
異性体SMILES |
[13CH2]([13C@@H]([13C@H]([13C@H]([13C](=O)[13CH2]O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


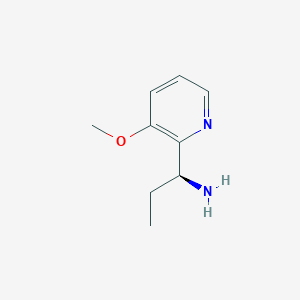
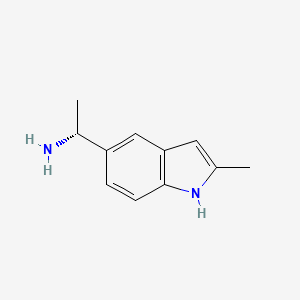
![6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
![8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B12960618.png)
![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)

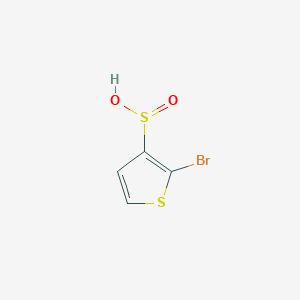
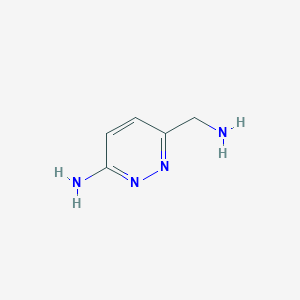
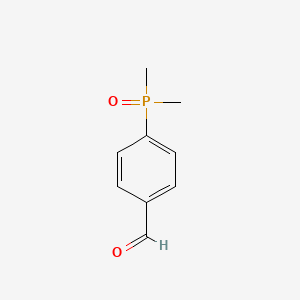
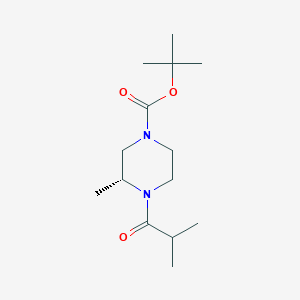
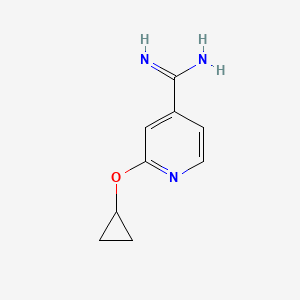
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
